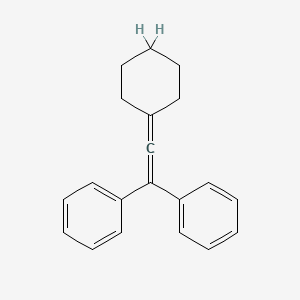
1,1'-(2-Cyclohexylideneethene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diphenylvinylidene)cyclohexane is an organic compound that features a cyclohexane ring substituted with a diphenylvinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenylvinylidene)cyclohexane typically involves the reaction of cyclohexanone with diphenylacetylene under specific conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for (2,2-Diphenylvinylidene)cyclohexane are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diphenylvinylidene)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrocarbons or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2,2-Diphenylvinylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical transformations, which can influence its biological activity and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,2-Diphenylvinylidene)cyclohexane include:
Diphenylacetylene: A related compound with similar structural features.
Cyclohexanone: A precursor in the synthesis of (2,2-Diphenylvinylidene)cyclohexane.
Benzylidene derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
(2,2-Diphenylvinylidene)cyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
112176-09-7 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
InChI |
InChI=1S/C20H20/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15H,1,4-5,10-11H2 |
InChI Key |
LWDMXKXMLCMREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















